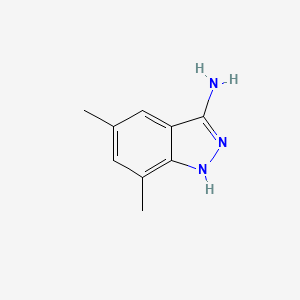![molecular formula C15H20O5 B14202128 1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) CAS No. 918814-64-9](/img/structure/B14202128.png)
1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) is a complex organic compound characterized by its unique structure, which includes two ethanone groups attached to a phenylene ring substituted with dihydroxy and methylbutoxy groups
Preparation Methods
The synthesis of 1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylene ring: The phenylene ring is synthesized through a series of reactions involving aromatic compounds.
Substitution reactions: Hydroxy and methylbutoxy groups are introduced to the phenylene ring through substitution reactions.
Attachment of ethanone groups: The final step involves the attachment of ethanone groups to the phenylene ring through condensation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The hydroxy and methylbutoxy groups can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane.
Scientific Research Applications
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) can be compared with similar compounds such as:
1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)-1-butanone: This compound has a similar phenylene ring structure but differs in the substituents attached to the ring.
1,1’-Bis(2,6-Dihydroxy-3-Acetyl-4-Methoxyphenyl)Methane: Another similar compound with different substituents and functional groups.
The uniqueness of 1,1’-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one) lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
918814-64-9 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-[3-acetyl-2,6-dihydroxy-4-(3-methylbutoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H20O5/c1-8(2)5-6-20-12-7-11(18)13(9(3)16)15(19)14(12)10(4)17/h7-8,18-19H,5-6H2,1-4H3 |
InChI Key |
IIGFNCQKVBRJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C(=C(C(=C1)O)C(=O)C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14202053.png)
![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)
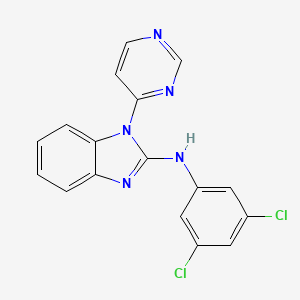

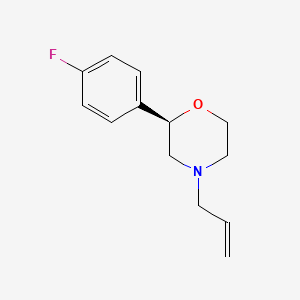

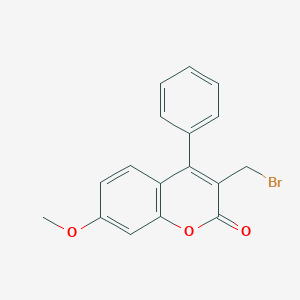
![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
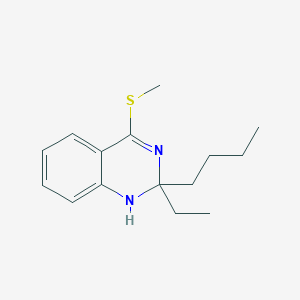
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)
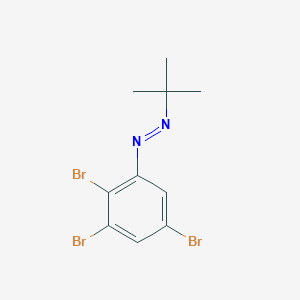
![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)

